

Application of RMT2-29 for Immunoprecipitation of TIM-2 Protein

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Compound of Interest

Compound Name: *Anti-Mouse TIM-2 Antibody*
(RMT2-29)

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Introduction

T-cell immunoglobulin and mucin domain-containing protein 2 (TIM-2) is a type I transmembrane glycoprotein that plays a significant role in the regulation of immune responses.[1] In mice, TIM-2 is notably expressed on B cells, as well as in the liver and kidneys.[2] A key function of TIM-2 is its role as a specific receptor for the heavy chain (H-ferritin) of ferritin, mediating its endocytosis.[2][3] This interaction provides a pathway for cellular iron uptake and is implicated in modulating immune cell function.[1][4] The monoclonal antibody RMT2-29 is a rat anti-mouse antibody that specifically targets the TIM-2 protein and can be utilized for its immunoprecipitation. This document provides detailed application notes and protocols for the immunoprecipitation of TIM-2 using the RMT2-29 antibody.

Data Presentation

While specific quantitative data for the immunoprecipitation of TIM-2 using the RMT2-29 antibody is not readily available in published literature, the following table provides recommended starting concentrations and ranges for key reagents in a typical immunoprecipitation experiment. Optimization is recommended for specific cell types and experimental conditions.

Reagent/Parameter	Recommended Starting Amount/Concentration	Range for Optimization	Notes
Cell Lysate	1 mg total protein	0.5 - 2 mg	The optimal amount depends on the expression level of TIM-2 in the chosen cell type.
RMT2-29 Antibody	2-5 µg per mg of lysate	1 - 10 µg	Titration is crucial to determine the optimal antibody concentration that maximizes TIM-2 capture while minimizing non-specific binding.
Protein A/G Beads	20-30 µL of 50% slurry	15 - 50 µL	The choice between Protein A, Protein G, or a combination depends on the antibody isotype (Rat IgG2a for RMT2-29). Protein G generally has a good affinity for rat IgG2a.
Lysis Buffer	1 mL per 10 ⁷ cells	0.5 - 1.5 mL	A non-denaturing lysis buffer (e.g., RIPA or NP-40 based) is recommended to preserve protein-protein interactions for co-immunoprecipitation studies.

Washing Buffer	1 mL per wash	0.5 - 1 mL	The stringency of the wash buffer can be adjusted by varying the salt and detergent concentrations to reduce background.
Elution Buffer	20-50 µL	20 - 100 µL	A low pH glycine buffer or SDS-PAGE sample buffer can be used for elution. The choice depends on the downstream application.

Experimental Protocols

A. Preparation of Cell Lysate

This protocol is designed for cultured mammalian cells expressing TIM-2.

Materials:

- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors just before use.
- Cell scraper
- Microcentrifuge tubes

Procedure:

- Wash cultured cells twice with ice-cold PBS.
- Aspirate PBS completely.

- Add ice-cold lysis buffer to the culture dish (e.g., 1 mL for a 10 cm dish).
- Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

B. Immunoprecipitation of TIM-2 Protein

This protocol describes the capture of the TIM-2 protein using the RMT2-29 antibody.

Materials:

- Cleared cell lysate
- RMT2-29 antibody
- Protein A/G magnetic beads or agarose slurry
- Washing Buffer (e.g., Lysis buffer without protease inhibitors)
- Elution Buffer (e.g., 1X SDS-PAGE sample buffer or 0.1 M glycine, pH 2.5)
- Microcentrifuge tubes
- Rotating platform

Procedure:

- Pre-clearing the Lysate (Optional but Recommended):
 - Add 20 µL of Protein A/G beads to 1 mg of cleared cell lysate.

- Incubate on a rotator for 1 hour at 4°C.
- Centrifuge at 2,500 x g for 3 minutes at 4°C (for agarose beads) or use a magnetic rack (for magnetic beads) to pellet the beads.
- Transfer the supernatant to a new tube. This is the pre-cleared lysate.
- Antibody Incubation:
 - Add the optimized amount of RMT2-29 antibody (e.g., 2-5 µg) to the pre-cleared lysate.
 - Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the formation of the antibody-antigen complex.
- Immune Complex Capture:
 - Add 20-30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
 - Incubate on a rotator for 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack.
 - Carefully remove and discard the supernatant.
 - Resuspend the beads in 1 mL of ice-cold washing buffer.
 - Repeat the pelleting and resuspension steps for a total of 3-5 washes to remove non-specifically bound proteins.
- Elution:
 - After the final wash, remove all supernatant.
 - Add 20-50 µL of elution buffer to the beads.
 - For SDS-PAGE sample buffer elution: Vortex briefly and heat the sample at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads and collect the supernatant.

- For low pH elution: Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing a neutralizing buffer (e.g., 1 M Tris, pH 8.5).

C. Analysis by Western Blot

The eluted proteins can be analyzed by Western blotting to confirm the presence of TIM-2.

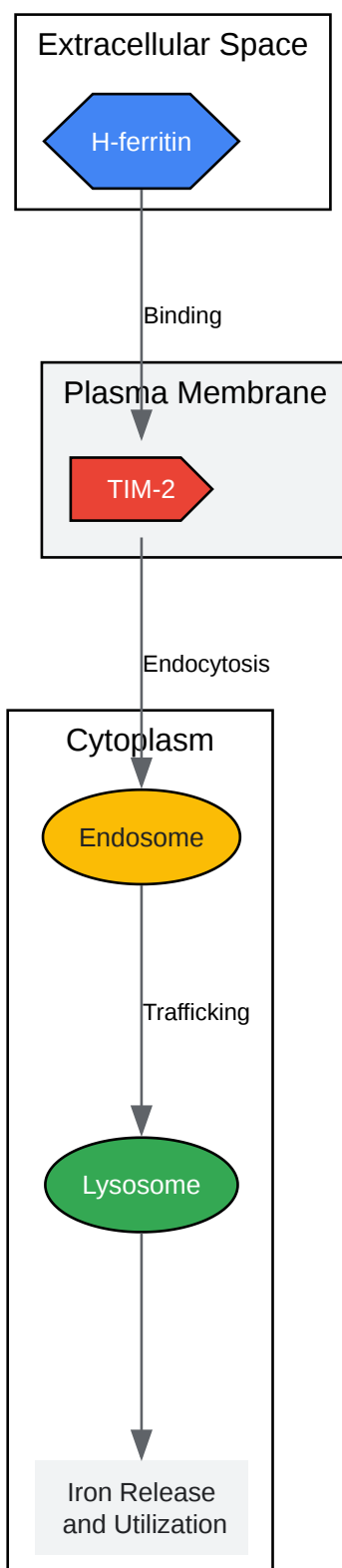
Procedure:

- Load the eluted sample, a portion of the input lysate, and the unbound fraction onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody against TIM-2 (a different antibody than the one used for IP is recommended to avoid detecting the co-eluted IP antibody chains).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.

Visualizations

TIM-2 Signaling Pathway: H-ferritin Internalization

The binding of H-ferritin to TIM-2 on the cell surface leads to the endocytosis of the H-ferritin-TIM-2 complex. This process internalizes iron-laden ferritin, which is then trafficked to endosomes and subsequently to lysosomes, where iron can be released and utilized by the cell.

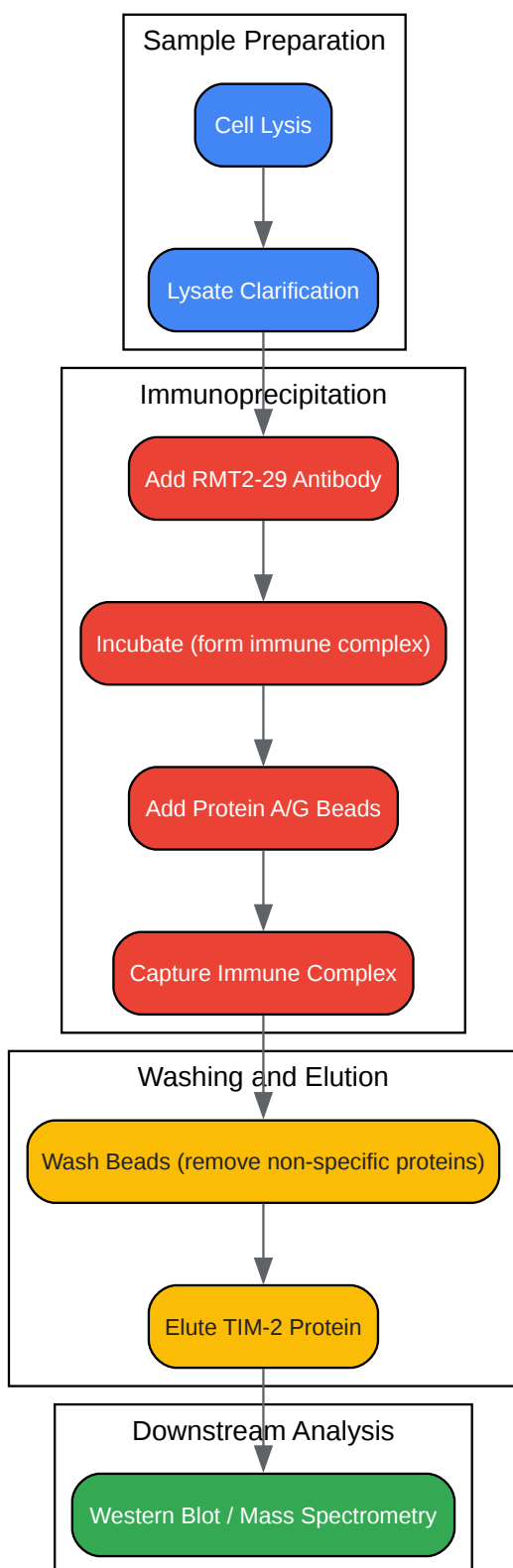


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TIM-2 mediated H-ferritin internalization pathway.

Experimental Workflow: Immunoprecipitation of TIM-2

The following diagram illustrates the key steps in the immunoprecipitation of TIM-2 protein using the RMT2-29 antibody.



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Workflow for TIM-2 immunoprecipitation using RMT2-29.

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